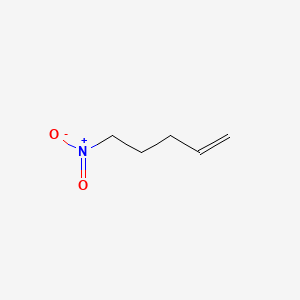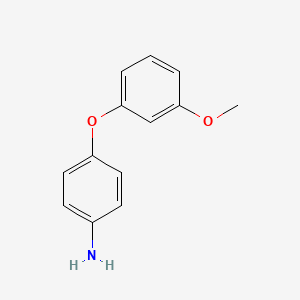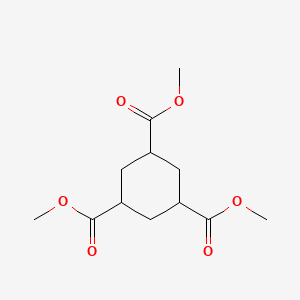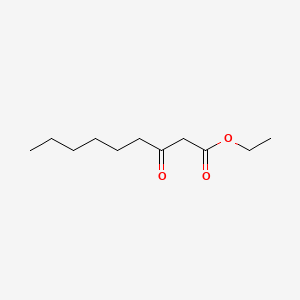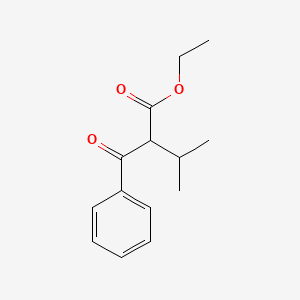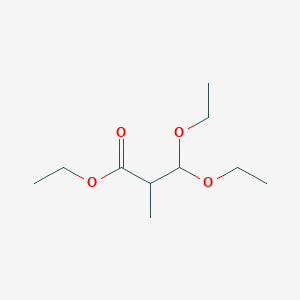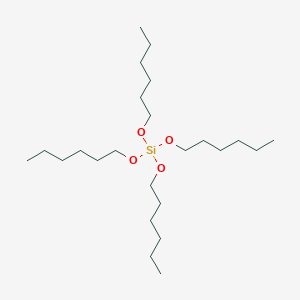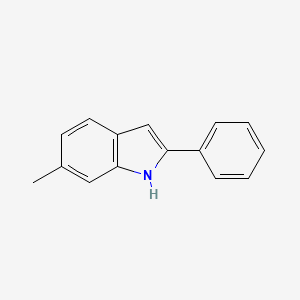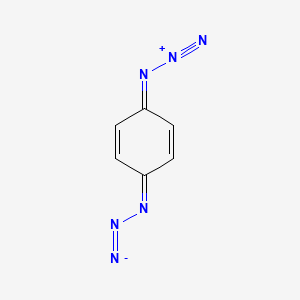
1,4-Diazidobenzene
描述
. It is characterized by the presence of two azide groups (-N3) attached to a benzene ring at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common synthetic route involves the nitration of benzene to produce nitrobenzene, followed by reduction to aniline. Subsequent diazotization and azide substitution yield 1,4-diazidobenzene.
Click Chemistry: Another method employs click chemistry, where 1,4-diaminobenzene reacts with sodium azide in the presence of a copper(I) catalyst to form this compound.
Industrial Production Methods:
Batch Production: In industrial settings, this compound is often produced in batch reactors, where precise control of temperature and pressure ensures high yield and purity.
Continuous Flow Synthesis: Continuous flow synthesis is another approach, offering advantages in terms of scalability and efficiency.
化学反应分析
Types of Reactions:
Oxidation: 1,4-Diazidobenzene can undergo oxidation reactions, often resulting in the formation of azo compounds.
Reduction: Reduction reactions can convert azide groups to amine groups, producing derivatives like 1,4-phenylenediamine.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Sodium borohydride and hydrogen gas are frequently used for reduction reactions.
Substitution Reagents: Various nucleophiles, such as alkyl halides, can be used for substitution reactions.
Major Products Formed:
Azo Compounds: Oxidation reactions often yield azo compounds, which are valuable in dye and pigment production.
Amines: Reduction reactions produce amines, which are important intermediates in pharmaceuticals and agrochemicals.
Functionalized Derivatives: Substitution reactions generate a variety of functionalized derivatives, expanding the compound's utility in organic synthesis.
科学研究应用
Chemistry: 1,4-Diazidobenzene is widely used in click chemistry, particularly in the synthesis of polymers and hyper-cross-linked materials. Its high reactivity with alkynes makes it a valuable building block for creating complex molecular structures.
Biology: In biological research, this compound is employed as a precursor for bioconjugation reactions, allowing the labeling of biomolecules for imaging and diagnostic purposes.
Medicine: The compound's derivatives are explored for their potential therapeutic applications, including the development of new drugs and treatments.
Industry: this compound is used in the production of dyes, pigments, and advanced materials, contributing to various industrial applications.
作用机制
Mechanism of Action: The reactivity of 1,4-diazidobenzene is primarily due to the presence of azide groups, which can undergo nucleophilic attack or participate in cycloaddition reactions. The azide groups can act as electrophiles or nucleophiles, depending on the reaction conditions, leading to the formation of various products.
Molecular Targets and Pathways: In biological systems, the azide groups can react with biomolecules, forming stable linkages that are useful for labeling and tracking. The compound's ability to form triazole rings through click chemistry is particularly valuable in bioconjugation and drug development.
相似化合物的比较
1,2-Diazidobenzene: This isomer has azide groups at the 1 and 2 positions of the benzene ring, leading to different reactivity and applications.
1,3-Diazidobenzene: Another positional isomer with azide groups at the 1 and 3 positions, exhibiting distinct chemical properties.
Benzodiazepines: Although structurally different, benzodiazepines share the presence of nitrogen atoms in their rings and are used in medical applications.
Uniqueness: 1,4-Diazidobenzene stands out due to its high nitrogen content and versatility in click chemistry, making it a valuable tool in materials science and organic synthesis.
属性
IUPAC Name |
[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)hydrazinylidene]azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6/c7-11-9-5-1-2-6(4-3-5)10-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQTJHTVQSWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N[N+]#N)C=CC1=NN=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945621 | |
| Record name | 1,4-Diazidobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2294-47-5 | |
| Record name | 1,4-Diazidobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Diazidobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diazidobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



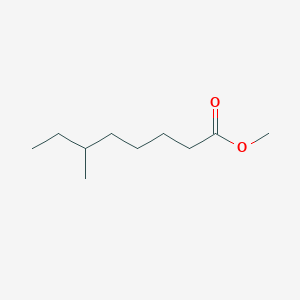

![Spiro[2.3]hexan-5-one](/img/structure/B1593669.png)
